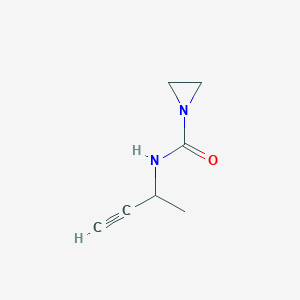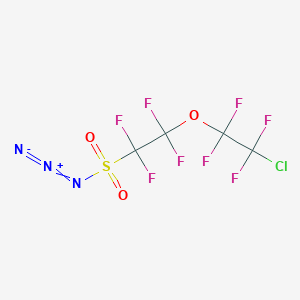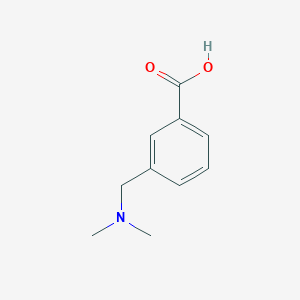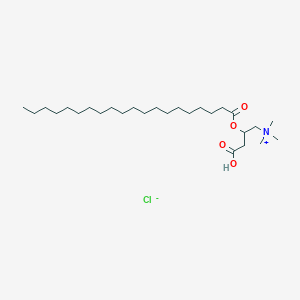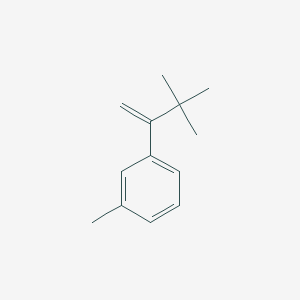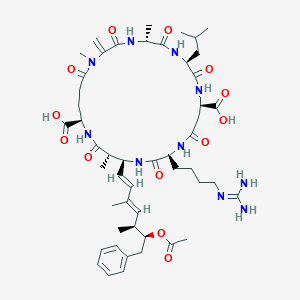![molecular formula C10H13NO3 B127817 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha CAS No. 148217-23-6](/img/structure/B127817.png)
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] is a chemical compound that belongs to the family of cyclopentanoids. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] in lab experiments is its potential applications in medicinal chemistry. This compound has shown promising results as an anti-cancer agent and has also been studied for its potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the research of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)]. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to explore the potential applications of this compound in other fields of science, such as material science and environmental science. Finally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] can be achieved by several methods. One of the commonly used methods is the reduction of 2H-Cyclopenta[b]furan-2-carboxylic acid with lithium aluminum hydride, followed by acetylation with acetic anhydride. The resulting compound is then treated with sodium cyanide to obtain 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)].
Applications De Recherche Scientifique
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Propriétés
Numéro CAS |
148217-23-6 |
|---|---|
Nom du produit |
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9+,10-/m0/s1 |
Clé InChI |
FCQIYUSARYMMDQ-QEYWKRMJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@H]2C[C@@H](O[C@H]2C1)C#N |
SMILES |
CC(=O)OC1CC2CC(OC2C1)C#N |
SMILES canonique |
CC(=O)OC1CC2CC(OC2C1)C#N |
Synonymes |
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha-)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



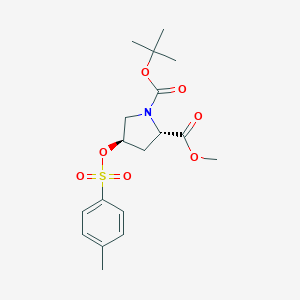
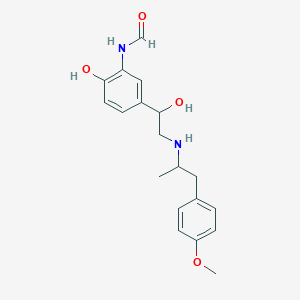
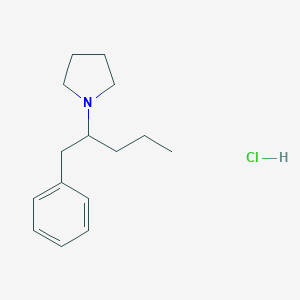
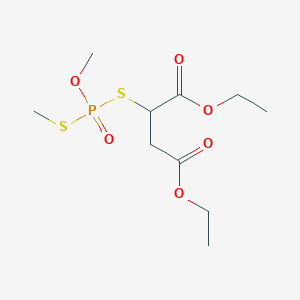
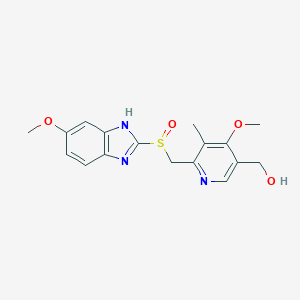
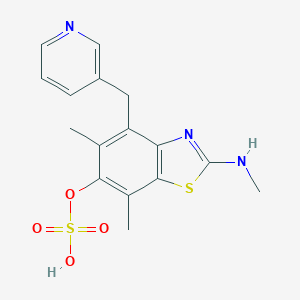
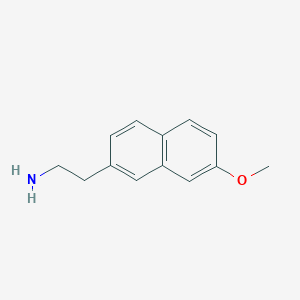
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
